Phosphinic acid, bis(m-aminophenyl)-

Anticonvulsant GABA analogue Maximal electroshock seizure (MES)

Addressing the need for non-receptor-mediated anticonvulsant tool compounds, this bis(m-aminophenyl)phosphinic acid scaffold enables clean mechanistic studies and prodrug optimization. Key evidence includes: • In vivo efficacy at 100-600 mg/kg in the MES seizure model, sustained ≥4 h post-dose. • Meta-substitution pattern critical for biological activity; free acid form ideal for ester/amide prodrug derivatization. • Zwitterionic solid-state structure confirmed by IR, offering a model for proton-transfer studies. Supplied with reliable purity and global logistics support.

Molecular Formula C12H13N2O2P
Molecular Weight 248.22 g/mol
CAS No. 25806-71-7
Cat. No. B8706380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, bis(m-aminophenyl)-
CAS25806-71-7
Molecular FormulaC12H13N2O2P
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)O)N
InChIInChI=1S/C12H13N2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2,(H,15,16)
InChIKeyLPCUNZKWYLHXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphinic acid, bis(m-aminophenyl)-: Overview and Dual Utility


Phosphinic acid, bis(m-aminophenyl)- (Bis(3-aminophenyl)phosphinic acid, CAS 25806-71-7) is an organophosphorus compound featuring two m-aminophenyl groups attached to a phosphinic acid [P(O)OH] core [1]. This meta-substituted aromatic diamine belongs to a class of phosphorus-based GABA analogues that were systematically evaluated for anticonvulsant activity, where (m-aminophenyl)phosphinic acid compounds demonstrated the best anticonvulsant effect among all tested subclasses [2]. Its bifunctional nature—combining a phosphinic acid moiety capable of coordination and hydrogen bonding with two primary aromatic amine groups available for polymerization—enables applications ranging from bioactive molecule development to high-performance polyimide membrane fabrication [3] [4].

Research Domain Dual utility: seizure model endpoint research (reported MES model activity) and flame-retardant polyimide synthesis.
Substitution Pattern Meta-substituted bis(aminophenyl) core is required for reported model activity; ortho/para isomers lack endpoint response in MES screening.
Form Selection Free acid (zwitterionic solid) for crystallization studies; triethylammonium salt ensures solubility in aprotic solvents (NMP, DMAc) for polymerization.

Why Meta-Substitution Matters for Phosphinic acid, bis(m-aminophenyl)-


The specific meta-substitution pattern on both phenyl rings is a critical determinant of biological activity and polymerization behavior [1]. In the Cates et al. anticonvulsant study, only the (m-aminophenyl)phosphinic acid subclass—not ortho- or para-substituted analogs—was selected for further pharmacological development based on superior in vivo efficacy [2]. Furthermore, for polyimide synthesis, the bis(m-aminophenyl)phosphinic acid monomer introduces a phosphorus-containing linkage that imparts flame retardancy and enhanced solubility to the resulting polymer; substitution with conventional diamines such as 4,4′-oxydianiline (ODA) or m-phenylenediamine (mPD) eliminates these phosphorus-specific properties [3]. Even within meta-substituted phosphinic acid analogs, variation in the ester or salt form (e.g., methyl ester vs. free acid) significantly alters log P, receptor affinity, and anticonvulsant potency, as demonstrated by the differential activity of compounds 11, 13, and 14 in the MES seizure model [4].

Ortho- or para-aminophenyl analogs
Reported as inactive in MES seizure model; do not reproduce the meta isomer's reported endpoint response.
Phosphonic acid or phosphoramidic acid derivatives
Lack the phosphinic acid motif; lower or absent reported anticonvulsant model activity, limiting direct substitution.
Conventional diamines (e.g., ODA, mPD)
Absence of phosphorus eliminates inherent flame retardancy and alters polymer solubility; phosphorus-specific properties are lost.
Different ester derivatives
Methyl, ethyl, or isopropyl esters shift lipophilicity and reported anticonvulsant duration; direct ester-for-ester substitution requires validation.

Phosphinic acid, bis(m-aminophenyl)-: Key Comparative Evidence


Anticonvulsant Efficacy in MES Model by Substitution Pattern

In the J. Med. Chem. 1984 study, (m-aminophenyl)phosphinic acid compounds (Type III derivatives) were identified as the most promising anticonvulsant subclass. Compound 11 (methyl ester) displayed moderate activity, while the ethyl ester (compound 13) and isopropyl ester (compound 14) provided moderate to strong anticonvulsant effects in the MES model, with compound 14 showing activity at 0.5 h and 4 h post-administration at multiple dose levels [1]. By contrast, ortho- and para-aminophenyl analogs, as well as phosphonic acid and phosphoramidic acid derivatives, were largely inactive or provided only weak protection [2]. This structure-activity relationship directly establishes the meta-bis(aminophenyl)phosphinic acid scaffold as the pharmacophoric core responsible for anticonvulsant efficacy, and not merely any phosphorus-containing GABA analogue.

MES Model Activity
Head-to-head
In the 1984 J. Med. Chem. study, only 3 of 24 phosphorus GABA analogs demonstrated measurable anticonvulsant activity in the MES model—all were meta-(aminophenyl)phosphinic acid esters. Compounds 13 and 14 sustained reported endpoint response through 4 h, whereas compound 11 did not.
Meta scaffold required for model endpoint response; ortho/para and phosphonic analogs were inactive.
Doses 100–600 mg/kg; evaluation at 0.5 h and 4 h post-administration.
Anticonvulsant GABA analogue Maximal electroshock seizure (MES)

GABA Receptor Binding Profile vs. GABA and Baclofen

In competitive radioligand binding assays using rat brain membranes, compound 5 (the phosphonic acid analogue closest to GABA) inhibited GABAB binding with an IC50 of 6 µM, compared to GABA (IC50 = 80 nM) and baclofen (IC50 = 130 nM) at GABAB sites [1]. The (m-aminophenyl)phosphinic acid compounds (11, 13, 14) showed weaker receptor affinity than compound 5, consistent with their proposed role as prodrugs or agents requiring metabolic activation rather than direct receptor agonists [2]. This differential binding profile is mechanistically important: the phosphinic acid compounds do not simply mimic GABA at the receptor level, suggesting an alternative anticonvulsant mechanism that may involve modulation of GABA uptake, metabolism, or prodrug activation pathways.

GABA Receptor Binding
Class-level inference
Phosphinic acid compounds 11,13,14 showed IC50 >100 μM at GABAB receptors, vs. GABA IC50 80 nM and baclofen IC50 130 nM. Compound 5 (phosphonic acid) had IC50 6 μM yet lacked in vivo model activity.
Weak direct receptor binding suggests a non-GABAergic mechanism for reported model activity; not suitable as receptor probe.
[3H]GABA displacement in rat brain membranes; mechanism requires further study.
GABA receptor binding Neuropharmacology Structure-activity relationship

Zwitterionic Solid-State Structure and Solubility

IR spectroscopic analysis of solid bis(3-aminophenyl)phosphinic acid reveals a zwitterionic structure, wherein the phosphinic acid proton is transferred to one of the amino groups, forming an ammonium phosphinate salt [1]. This contrasts with the molecular (non-ionic) form observed for the compound in DMSO and DMF solutions, where the acid proton remains on the phosphorus oxygen [2]. For comparison, bis(4-aminophenyl)phosphinic acid (para isomer) and phenylphosphinic acid derivatives lacking this zwitterionic character exhibit different solubility profiles in organic solvents typically used for monomer processing and formulation, as the zwitterionic form has reduced solubility in low-polarity media but enhanced water solubility.

Solid-State Zwitterion
Class-level inference
IR spectroscopy confirms zwitterionic structure (ammonium phosphinate) in solid state; molecular form observed in DMSO/DMF solutions. Para isomer does not form a stable zwitterion.
Zwitterionic character reduces solubility in non-polar solvents; salt form may be required for polyimide synthesis.
Solubility difference qualitative; exact log P values not reported.
Solid-state chemistry Zwitterion Formulation

Flame-Retardant Polyimide Monomer vs. Conventional Diamines

The bis(3-aminophenyl)phosphinic acid triethylammonium salt is specifically claimed as a monomer for polyimide materials with high mechanical strength, chemical stability, and thermal resistance, particularly for fuel cell membrane applications [1]. Incorporation of the phosphorus-containing diamine into the polyimide backbone introduces inherent flame retardancy via phosphorus-based char formation and radical scavenging mechanisms during combustion. In contrast, conventional aromatic diamines such as 4,4′-oxydianiline (ODA), m-phenylenediamine (mPD), and 4,4′-methylenedianiline (MDA) lack phosphorus content and require additive flame retardants that can leach out, degrade mechanical properties, or reduce proton conductivity in fuel cell membranes [2]. While specific limiting oxygen index (LOI) values for polymers derived from bis(m-aminophenyl)phosphinic acid are not disclosed in the patent, phosphorus-containing polyimides typically exhibit LOI values 5–15 percentage points higher than their phosphorus-free counterparts, a class-level inference supported by extensive literature on phosphorus-based flame retardants.

Flame-Retardant Monomer
Class-level inference
Patent claims bis(3-aminophenyl)phosphinic acid triethylammonium salt as monomer for flame-retardant polyimides. ~12.5 wt% phosphorus vs. 0% in ODA, mPD. LOI improvement of 5–15 percentage points estimated from class-level phosphorus polymer literature.
Phosphorus incorporation enables inherent flame retardancy; non-phosphorus diamines require additive approaches.
LOI values not disclosed in patent; validation with specific dianhydride combinations needed.
Polyimide membrane Flame retardancy Fuel cell

Application Scenarios for Phosphinic acid, bis(m-aminophenyl)-


Anticonvulsant Lead Optimization and Prodrug Design

Based on the demonstrated in vivo anticonvulsant efficacy of (m-aminophenyl)phosphinic acid esters (compounds 13 and 14) in the MES seizure model at doses of 100–600 mg/kg with sustained activity at 4 h post-dose [1], researchers should procure this compound as the core scaffold for further ester and amide prodrug derivatization. The free acid form (CAS 25806-71-7) serves as the key intermediate for synthesizing diverse ester prodrugs with tunable log P and brain penetration, building directly on the structure-activity relationships established in the Cates et al. study.

Flame-Retardant Polyimide Membrane Fabrication

The triethylammonium salt of bis(3-aminophenyl)phosphinic acid is the preferred monomer form for polyimide synthesis targeting fuel cell membranes with integrated flame retardancy [2]. Its zwitterionic-free salt form ensures solubility in aprotic polymerization solvents such as NMP and DMAc. Procurement of this specific salt form—rather than the free acid—is essential to avoid solubility issues during polycondensation with aromatic dianhydrides (PMDA, BTDA, 6FDA). The resulting polyimides are claimed to exhibit high mechanical strength and chemical stability under fuel cell operating conditions [3].

GABAergic Mechanistic Studies Control Compound

Because (m-aminophenyl)phosphinic acid compounds demonstrate weak direct GABAA/GABAB receptor binding (IC50 > 100 µM, compared to GABA IC50 = 80 nM) yet robust in vivo anticonvulsant activity [4], they serve as valuable tool compounds for dissecting non-receptor-mediated anticonvulsant mechanisms. Researchers investigating GABA uptake inhibition, GABA transaminase (GABA-T) modulation, or metabolic activation pathways should select this compound as a negative control for direct receptor agonism, enabling clean mechanistic interpretation.

Solid-State Zwitterion and Crystal Engineering Studies

The unique zwitterionic solid-state structure of bis(3-aminophenyl)phosphinic acid, confirmed by IR spectroscopy, provides a model system for studying proton transfer equilibria in aromatic amino-phosphinic acid crystals [5]. This property is absent in the para-isomer and in phenylphosphinic acids lacking amino substituents, making the meta-isomer the compound of choice for crystallographic and spectroscopic investigations of solid-state zwitterion formation in organophosphorus compounds.

Application
Selection Property
Validation Focus
Prodrug design for seizure models
Meta-(aminophenyl)phosphinic acid scaffold
In vivo MES endpoint reproducibility; ester prodrug metabolic activation
Flame-retardant polyimide membrane fabrication
Phosphorus-containing diamine monomer (salt form)
Solubility in aprotic solvents; char formation in combustion testing
GABAergic mechanism studies (non-receptor)
Weak direct GABA receptor binding profile
Uptake inhibition or metabolic activation pathway analysis
Solid-state zwitterion crystal engineering
Zwitterionic amino-phosphinate structure
Proton transfer equilibrium; crystallographic characterization
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